molecular formula C7H6F4N2 B13898163 (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13898163
M. Wt: 194.13 g/mol
InChI Key: BRUCHLULCSMQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated organic compound with the molecular formula C7H6F4N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative under specific conditions. For example, the reaction between 2-chloro-5-(trifluoromethyl)pyridine and a fluorinating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the production of agrochemicals, such as pesticides and herbicides. Its fluorinated structure contributes to the effectiveness and stability of these products .

Mechanism of Action

The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit or activate specific enzymes or receptors, depending on its structure and the target pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the specific arrangement of fluorine atoms and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2

InChI Key

BRUCHLULCSMQGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.